molecular formula C12H11FN2O2 B2914411 1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 956930-30-6

1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2914411
CAS No.: 956930-30-6
M. Wt: 234.23
InChI Key: WNJYPGNXSMVHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3-fluorophenylhydrazine with a suitable keto compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and improved scalability. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory, antioxidant, and anticancer properties.

  • Industry: It can be used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. Additionally, it may interact with receptors, altering signaling pathways and cellular responses.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as 1-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid and 1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-4-carboxylic acid. These compounds share structural similarities but differ in the position of the methyl groups and the carboxylic acid moiety. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties.

Biological Activity

1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C12H11FN2O2C_{12}H_{11}FN_2O_2. It features a pyrazole ring substituted with a fluorophenyl group and two methyl groups, contributing to its unique biological properties.

PropertyValue
Molecular Weight220.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study involving various pyrazole compounds, derivatives similar to this compound demonstrated potent inhibition of inflammation markers such as TNF-α and IL-6. For instance, compounds in the same class showed up to 85% inhibition in carrageenan-induced paw edema models compared to standard drugs like diclofenac and dexamethasone .

Anticancer Potential

Pyrazoles have been investigated for their anticancer properties. The compound's structure allows it to interact with various cellular targets implicated in cancer progression. In vitro studies have indicated that similar pyrazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains including E. coli and Staphylococcus aureus, indicating potential use as antibacterial agents.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. For example:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
  • Receptor Modulation : It may interact with serotonin receptors, influencing neurotransmitter activity and potentially providing analgesic effects.

Case Studies and Research Findings

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced paw edema model. The results indicated that certain compounds exhibited inhibition rates comparable to established anti-inflammatory drugs .
  • Anticancer Research : In vitro assays demonstrated that pyrazole derivatives could significantly reduce cell viability in various cancer cell lines. The mechanism was linked to increased apoptosis rates and cell cycle arrest .
  • Antimicrobial Screening : Compounds structurally related to this compound were evaluated against multiple bacterial strains, showing promising results that warrant further investigation into their clinical applicability.

Properties

IUPAC Name

2-(3-fluorophenyl)-4,5-dimethylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-8(2)14-15(11(7)12(16)17)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJYPGNXSMVHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.